molecular formula C29H30ClN5O5 B11931797 Brd4/CK2-IN-1

Brd4/CK2-IN-1

Cat. No.: B11931797
M. Wt: 564.0 g/mol
InChI Key: UZWCUBDJHDWTFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Brd4/CK2-IN-1 would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process would be optimized for yield and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

Brd4/CK2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in various functionalized derivatives of this compound .

Scientific Research Applications

Brd4/CK2-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Brd4/CK2-IN-1 exerts its effects by inhibiting the activity of both BRD4 and CK2. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, playing a crucial role in gene transcription. CK2 is a serine/threonine kinase involved in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting these proteins, this compound disrupts critical pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Brd4/CK2-IN-1 is unique in its dual-target inhibition of both BRD4 and CK2, making it a powerful tool for studying the interplay between these two proteins in various cellular processes. Its ability to target both proteins simultaneously offers a distinct advantage in therapeutic applications, particularly in cancers that involve dysregulation of both BRD4 and CK2 .

Properties

Molecular Formula

C29H30ClN5O5

Molecular Weight

564.0 g/mol

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-[4-(5,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)phenoxy]acetamide

InChI

InChI=1S/C29H30ClN5O5/c1-34-10-12-35(13-11-34)24-9-6-19(14-22(24)30)31-26(36)17-40-20-7-4-18(5-8-20)28-32-23-15-21(38-2)16-25(39-3)27(23)29(37)33-28/h4-9,14-16H,10-13,17H2,1-3H3,(H,31,36)(H,32,33,37)

InChI Key

UZWCUBDJHDWTFV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=NC5=C(C(=CC(=C5)OC)OC)C(=O)N4)Cl

Origin of Product

United States

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